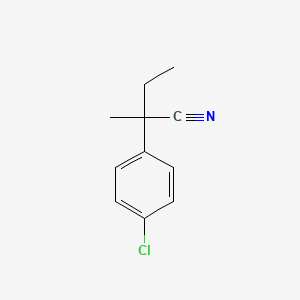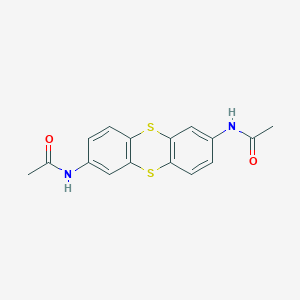
1-Isopropoxy-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxy-2-butanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to an isopropyl group and a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the two alcohols.
Industrial Production Methods: Industrial production of 1-isopropyloxy-2-butanol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropoxy-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Halides or other substituted products.
Aplicaciones Científicas De Investigación
1-Isopropoxy-2-butanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mecanismo De Acción
The mechanism of action of 1-isopropyloxy-2-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropyl and butyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its behavior in different environments.
Comparación Con Compuestos Similares
1-Butanol: A primary alcohol with a similar carbon chain length but lacking the isopropyl group.
2-Butanol: A secondary alcohol with a similar structure but different functional group positioning.
Isopropyl Alcohol: A secondary alcohol with a shorter carbon chain.
Uniqueness: 1-Isopropoxy-2-butanol is unique due to its combination of an isopropyl group and a butyl chain, which imparts distinct physical and chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C7H16O2 |
|---|---|
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
1-propan-2-yloxybutan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-4-7(8)5-9-6(2)3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
LHVVHKMPOOYTEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(pyridin-4-yl)amino]benzoate](/img/structure/B8485068.png)

![Ethyl 2-[5-(4-chlorophenoxy)pentyl]oxirane-2-carboxylate](/img/structure/B8485086.png)





phosphanium bromide](/img/structure/B8485133.png)

![Imidazo[1,2-a]pyridine,3-bromo-7-chloro-8-fluoro-](/img/structure/B8485138.png)


